molecular formula C12H17N3O2 B2456498 2-amino-N-(morpholin-4-ylmethyl)benzamide CAS No. 133993-57-4

2-amino-N-(morpholin-4-ylmethyl)benzamide

Cat. No.: B2456498
CAS No.: 133993-57-4
M. Wt: 235.287
InChI Key: LNQKXRIOKVMAIL-UHFFFAOYSA-N
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Description

2-amino-N-(morpholin-4-ylmethyl)benzamide is a chemical compound with the CAS Number 133993-57-4 and a molecular formula of C12H17N3O2 . It belongs to the class of benzamide derivatives, which are frequently explored in medicinal chemistry and pharmaceutical research for their diverse biological activities. The structure of this compound, which features a benzamide core linked to a morpholine ring via a methylene group, is a motif of significant interest in the design of bioactive molecules. Research into structurally similar compounds has demonstrated potential in various areas. For instance, certain substituted benzamide derivatives have been investigated for their ability to enhance gastrointestinal motility . Furthermore, other chemical series based on the 4-(aminomethyl)benzamide scaffold have been identified as potent small-molecule inhibitors of viral entry, showing activity against highly pathogenic viruses such as Ebola and Marburg in pseudotyped virus assays . This suggests that the benzamide core can serve as a valuable pharmacophore in antiviral drug discovery. The presence of both the 2-amino group and the morpholine moiety in its structure makes this compound a versatile building block for further chemical synthesis and exploration of structure-activity relationships (SAR). It is supplied with a purity of 95% . This product is intended for research and development purposes in a laboratory setting only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-(morpholin-4-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c13-11-4-2-1-3-10(11)12(16)14-9-15-5-7-17-8-6-15/h1-4H,5-9,13H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQKXRIOKVMAIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CNC(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 2 Amino N Morpholin 4 Ylmethyl Benzamide

Established Synthetic Pathways for Benzamide (B126) Core Structures

The formation of the 2-aminobenzamide (B116534) scaffold is a critical step in the synthesis of the target molecule. Various methodologies have been developed for the construction of benzamide cores, primarily focusing on efficient amide bond formation and the synthesis of requisite precursors.

Amide Bond Formation Strategies

The creation of the amide linkage is a cornerstone of organic synthesis. For the preparation of 2-aminobenzamide derivatives, several strategies can be employed. A prevalent method involves the reaction of an activated carboxylic acid derivative with an amine. For instance, 2-aminobenzoic acid can be converted to a more reactive species, such as an acyl chloride or an activated ester, which then readily reacts with an amine.

Alternatively, direct condensation of a carboxylic acid and an amine can be achieved using coupling agents. Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), facilitate the amide bond formation by activating the carboxyl group.

Another effective approach for synthesizing 2-aminobenzamide derivatives starts from isatoic anhydride. researchgate.netmdpi.com This method is advantageous as isatoic anhydride serves as a convenient and reactive precursor for the 2-aminobenzoyl moiety. The reaction of isatoic anhydride with a suitable amine leads to the formation of the corresponding 2-aminobenzamide with the release of carbon dioxide. researchgate.net This approach is often characterized by good to excellent yields and can be performed under both conventional heating and microwave-assisted conditions. researchgate.netgoogle.com

Coupling ReagentAdditiveTypical SolventTemperature (°C)General Yield Range (%)
Thionyl Chloride (SOCl₂)-Toluene, DCMReflux70-90
DCCHOBtDMF, DCM0 - RT65-85
EDCNHSDMF, WaterRT70-95
Isatoic Anhydride-DMF, Dioxane60 - 10070-98

Introduction of the Morpholine-4-ylmethyl Moiety

The incorporation of the morpholine-4-ylmethyl group onto the amide nitrogen is a key step in the synthesis of the title compound. This is typically achieved through aminomethylation reactions.

Aminomethylation Approaches with Morpholine (B109124)

The Mannich reaction is a classic and highly effective method for the aminomethylation of acidic protons. researchgate.net In the context of synthesizing 2-amino-N-(morpholin-4-ylmethyl)benzamide, a one-pot, three-component reaction involving 2-aminobenzamide, formaldehyde, and morpholine can be envisioned. mdpi.comresearchgate.net The reaction proceeds through the formation of a Mannich base, where the active hydrogen on the amide nitrogen of 2-aminobenzamide attacks the Eschenmoser's salt or a pre-formed iminium ion generated from formaldehyde and morpholine. nih.gov This reaction is typically carried out in a protic solvent like ethanol or methanol and may be acid- or base-catalyzed. nih.gov

AmineAldehydeSubstrateSolventCatalyst (optional)General Yield Range (%)
MorpholineFormaldehyde2-AminobenzamideEthanolAcetic Acid60-85
MorpholineParaformaldehyde2-AminobenzamideDioxane-65-90

Alternative Cyclization and Ring-Forming Reactions for Morpholine Incorporation

While the Mannich reaction is a direct approach, alternative strategies involving the pre-synthesis of the N-(morpholin-4-ylmethyl)amine side chain can also be employed. For instance, morpholine can be reacted with formaldehyde and a primary amine in a sequential manner to form the desired side-chain precursor, which can then be coupled with 2-aminobenzoic acid.

Furthermore, various cyclization reactions are known for the synthesis of the morpholine ring itself, should a more complex, multi-step synthesis be required. These methods, however, are less direct for the specific purpose of introducing the morpholine-4-ylmethyl moiety to a pre-formed benzamide.

Optimization of Synthetic Yields and Purity

Optimizing the reaction conditions is crucial for maximizing the yield and ensuring the high purity of the final product. For the amide bond formation step, factors such as the choice of coupling agent, solvent, reaction temperature, and reaction time play a significant role. For instance, in syntheses starting from isatoic anhydride, the use of polar aprotic solvents like DMF often leads to higher yields. researchgate.net

In the Mannich reaction, the stoichiometry of the reactants is a critical parameter. An excess of formaldehyde and morpholine can lead to the formation of byproducts. The pH of the reaction medium also influences the reaction rate and selectivity. Purification of the final compound can be achieved through standard techniques such as recrystallization or column chromatography. The purity can be assessed using methods like High-Performance Liquid Chromatography (HPLC) and the structure confirmed by spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. While a specific green synthesis for this exact compound is not extensively documented, general principles for greener amide bond formation can be applied. Traditional methods for synthesizing benzamides often involve the use of hazardous reagents and generate significant waste. In contrast, greener alternatives focus on atom economy, the use of safer solvents, and catalytic methods.

A conventional synthesis of this compound might involve the acylation of N-(morpholin-4-ylmethyl)amine with 2-aminobenzoyl chloride. This method, while effective, utilizes a reactive acid chloride which can be hazardous and produces stoichiometric amounts of hydrochloride waste.

A greener approach could employ a direct amidation reaction between 2-aminobenzoic acid and N-(morpholin-4-ylmethyl)amine. This method is more atom-economical as it ideally forms water as the only byproduct. To facilitate this reaction, which is often slow, various catalytic systems can be employed. Boric acid has been demonstrated as a simple and effective catalyst for the amidation of benzoic acid, offering a high-yielding and environmentally conscious alternative. sciepub.com Enzymatic methods, such as the use of Candida antarctica lipase B (CALB), also present a sustainable route for amide bond formation, often proceeding under mild conditions with high selectivity and generating minimal waste. nih.gov

The choice of solvent is another critical aspect of green synthesis. Replacing hazardous solvents like dichloromethane or dimethylformamide (DMF) with greener alternatives such as cyclopentyl methyl ether (CPME) or even performing the reaction under solvent-free conditions can significantly reduce the environmental impact. nih.gov

Green Chemistry PrincipleApplication in this compound Synthesis
Waste Prevention Direct amidation of 2-aminobenzoic acid minimizes byproduct formation compared to methods using activating agents.
Atom Economy A direct catalytic amidation reaction that produces only water as a byproduct maximizes the incorporation of reactant atoms into the final product.
Less Hazardous Chemical Syntheses Avoiding the use of hazardous reagents like thionyl chloride or oxalyl chloride for the preparation of acid chlorides. whiterose.ac.uk
Safer Solvents and Auxiliaries Utilizing greener solvents like CPME or water, or employing solvent-free reaction conditions. nih.gov
Design for Energy Efficiency Employing catalytic methods that allow for lower reaction temperatures and shorter reaction times.
Use of Renewable Feedstocks While not directly applicable to the core structure, sourcing starting materials from renewable resources where possible is a key principle.
Reduce Derivatives A direct amidation approach avoids the need for protecting groups on the amino functionality of 2-aminobenzoic acid.
Catalysis Utilizing catalysts like boric acid or enzymes to facilitate the reaction, as they are required in small amounts and can often be recycled. sciepub.comnih.gov

Structural Modification and Analog Generation for SAR Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound influences its biological activity. By systematically modifying different parts of the molecule, researchers can identify key pharmacophoric features and optimize properties such as potency and selectivity. The core structure of this compound offers several points for modification: the 2-amino group on the benzamide ring, the benzamide ring itself, the linker between the benzamide and morpholine moieties, and the morpholine ring.

Modifications of the Benzamide Moiety:

The substitution pattern on the benzamide ring can significantly impact activity. SAR studies on other benzamide derivatives have shown that the position and nature of substituents can modulate biological effects. For instance, in a series of benzamide and picolinamide derivatives, the position of a dimethylamine side chain markedly influenced inhibitory activity against acetylcholinesterase. nih.govresearchgate.net Analogs of this compound could be synthesized with various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions on the phenyl ring to probe the electronic and steric requirements for activity. Furthermore, replacing the phenyl ring with other aromatic or heteroaromatic systems could be explored.

Modifications of the Linker and Morpholine Ring:

The N-(morpholin-4-ylmethyl) side chain is another key area for modification. The length and nature of the linker between the benzamide nitrogen and the morpholine ring can be altered. For example, the methylene (B1212753) linker could be extended or replaced with other functional groups. The morpholine ring itself can be replaced by other cyclic amines such as piperidine, piperazine, or thiomorpholine to investigate the influence of the heteroatom and ring size on activity. SAR studies on morpholine derivatives have highlighted the importance of this moiety for pharmacological activity. e3s-conferences.org

The following table outlines potential structural modifications and the rationale for their investigation in SAR studies.

Modification SiteProposed ModificationRationale for SAR Study
2-Amino Group Acylation, alkylation, or replacement with other functional groups (e.g., nitro, hydroxyl).To determine the importance of the hydrogen bonding capacity and basicity of the 2-amino group for biological activity.
Benzamide Ring Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at positions 3, 4, 5, or 6.To explore the electronic and steric effects of substituents on the aromatic ring on activity and selectivity.
Linker Varying the length of the alkyl chain (e.g., ethyl, propyl) or introducing rigidity with cyclic structures.To investigate the optimal distance and orientation between the benzamide and morpholine moieties.
Morpholine Ring Replacement with other heterocycles such as piperidine, piperazine, thiomorpholine, or substituted morpholines.To assess the role of the morpholine oxygen and the overall ring conformation in target binding.

By synthesizing and evaluating a library of such analogs, a comprehensive SAR profile for this class of compounds can be established, guiding the design of future derivatives with potentially enhanced properties.

Structure Activity Relationship Sar and Computational Studies of 2 Amino N Morpholin 4 Ylmethyl Benzamide and Analogs

Ligand-Based and Structure-Based Design Principles

In the absence of a known biological target for 2-amino-N-(morpholin-4-ylmethyl)benzamide, both ligand-based and structure-based design principles would be applicable for designing analogs.

Ligand-Based Design: This approach would be used if a set of molecules with known activities were available, but the structure of the biological target was not. It involves creating a pharmacophore model based on the common structural features of active compounds. For this series, key pharmacophoric elements would likely include the hydrogen bond donors/acceptors of the 2-amino and benzamide (B126) groups, the basic nitrogen of the morpholine (B109124) ring, and the aromatic ring itself.

Structure-Based Design: If the crystal structure of a target protein were known, this method would be employed. It involves docking the ligand into the active site of the target to predict its binding orientation and affinity. Design principles for analogs of this compound would focus on modifying its constituent parts—the aminobenzoyl group, the methyl linker, and the morpholine ring—to enhance interactions with the target's binding pocket. For instance, the morpholine ring is often used in drug design to improve solubility and pharmacokinetic properties e3s-conferences.orgnih.govnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For a series of analogs of this compound, a QSAR model would be developed to predict the activity of new, unsynthesized compounds.

Studies on related N-(2-Aminophenyl)-benzamide derivatives have shown that 2D and 3D-QSAR models can successfully predict inhibitory activity against targets like histone deacetylase semanticscholar.orgsphinxsai.com. Such models typically identify key molecular descriptors that influence activity.

Hypothetical QSAR Descriptors for this compound Analogs:

Descriptor TypePotential Influential DescriptorsRationale
Electronic Dipole moment, Partial chargesGoverns electrostatic and hydrogen bonding interactions.
Steric Molecular volume, Surface areaDetermines the fit of the molecule within the binding site.
Topological Wiener index, Connectivity indicesRelates molecular structure to overall shape and branching.
Hydrophobic LogP (partition coefficient)Influences membrane permeability and hydrophobic interactions with the target.

A typical QSAR equation might take the form: pIC₅₀ = c₁(LogP) + c₂(Dipole) - c₃*(Molecular_Weight) + ... + C

Without experimental data for a series of active analogs, no specific QSAR model can be constructed for this compound.

Molecular Docking and Ligand-Target Interactions

Molecular docking predicts the preferred orientation of a molecule when bound to a target protein. This simulation is fundamental to understanding the basis of its potential biological activity.

In the context of related benzamide inhibitors, docking studies often reveal binding within well-defined pockets of enzymes like kinases or transferases nih.gov. If this compound were to be docked into a hypothetical enzyme active site, the simulation would identify key amino acid residues that form favorable interactions. The benzamide portion often anchors the molecule, while the morpholine tail can extend into a more solvent-exposed region or a subsidiary hydrophobic pocket.

The structural motifs of this compound are well-suited for various non-covalent interactions:

Hydrogen Bonding: The primary amine (-NH₂) and the amide (-CONH-) group are potent hydrogen bond donors and acceptors. These would likely interact with polar residues such as Aspartate, Glutamate, Serine, or the peptide backbone of the target protein. The oxygen atom in the morpholine ring can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The benzene (B151609) ring provides a surface for hydrophobic and π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan. The aliphatic carbons of the morpholine ring can also engage in van der Waals interactions within nonpolar regions of the binding site.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis would be performed to identify the low-energy shapes (conformers) of this compound. The molecule possesses several rotatable bonds, particularly around the methyl linker and the amide bond, allowing it to adopt various spatial arrangements.

Molecular Dynamics (MD) simulations could then be used to study the dynamic behavior of the ligand-protein complex over time. An MD simulation would reveal the stability of the docked pose, fluctuations in key interactions, and the role of solvent molecules, providing a more realistic view of the binding event than static docking alone.

In Silico ADMET Predictions for Lead Optimization

In silico ADMET prediction is a critical step in early-stage drug discovery to filter out compounds with poor pharmacokinetic or toxicity profiles. Various computational models are available to estimate these properties.

Table of Predicted ADMET Properties for this compound (Illustrative):

PropertyPredicted Value/ClassificationImportance in Drug Design
Absorption
Human Intestinal AbsorptionHighPredicts oral bioavailability.
Caco-2 PermeabilityModerate to HighIndicates potential for absorption across the gut wall.
Distribution
Blood-Brain Barrier (BBB) PenetrationUnlikelyDetermines if the compound can act on the central nervous system.
Plasma Protein Binding (PPB)ModerateAffects the free concentration of the drug available to act on the target.
Metabolism
CYP450 2D6/3A4 InhibitionLikely/UnlikelyPredicts potential for drug-drug interactions.
Excretion
Renal ClearanceModerateInfluences the dosing regimen.
Toxicity
hERG InhibitionLow RiskAssesses the risk of cardiac toxicity.
Ames MutagenicityNon-mutagenPredicts the potential to cause genetic mutations.

Note: The values in this table are illustrative and not based on actual published data for the specific compound. They represent typical parameters assessed using predictive software like admetSAR or SwissADME ecust.edu.cnnih.gov.

Theoretical Chemistry Investigations

Theoretical chemistry provides a powerful lens through which to understand the intricate electronic and structural properties of molecules. For this compound and its analogs, computational studies, particularly those rooted in quantum mechanics, offer profound insights into their reactivity, stability, and potential intermolecular interactions. These theoretical investigations are crucial for rational drug design and for elucidating structure-activity relationships (SAR) at a molecular level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure of molecules in computational chemistry. nih.gov This approach is centered on the principle that the total energy of a system is a functional of its electron density. DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), allow for the optimization of molecular geometries and the prediction of a wide array of molecular properties. pnrjournal.comnih.gov

For molecules containing morpholine and benzamide moieties, DFT is utilized to determine optimized structural parameters such as bond lengths and bond angles. pnrjournal.com These theoretical values can then be compared with experimental data, often showing a strong correlation. nih.gov Furthermore, DFT calculations are instrumental in obtaining ground-state electronic characteristics, which form the foundation for further analyses like Frontier Molecular Orbital (HOMO/LUMO) and Electrostatic Potential Mapping. nih.gov The choice of functional and basis set is critical and can influence the accuracy of the results, with larger basis sets generally providing more precise outcomes. pnrjournal.com In the study of related compounds, DFT has been successfully used to analyze reactivity and spectral behaviors. researchgate.net

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org These orbitals are at the frontier of electron occupation and are central to understanding chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating the molecule's electrophilic or acidic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. malayajournal.org A smaller energy gap suggests that the molecule is more easily polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the distribution of the HOMO and LUMO would likely be spread across the aromatic benzamide ring and the heteroatoms of the morpholine ring. The amino group, being an electron-donating group, would be expected to contribute significantly to the HOMO. Analysis of the HOMO and LUMO surfaces reveals the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively, providing valuable insights into potential reaction mechanisms. wikipedia.orglibretexts.org

Below is a table summarizing the significance of HOMO and LUMO in molecular analysis:

Molecular OrbitalDescriptionSignificance in Reactivity
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate electrons (nucleophilicity/basicity). The energy of the HOMO is related to the ionization potential.
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept electrons (electrophilicity/acidity). The energy of the LUMO is related to the electron affinity.
HOMO-LUMO Gap The energy difference between the HOMO and LUMOA smaller gap indicates higher reactivity and lower kinetic stability.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. clinicsearchonline.org The MEP surface map illustrates the electrostatic potential on the van der Waals surface of a molecule, with different colors representing regions of varying electron density. clinicsearchonline.org Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack. clinicsearchonline.org Green and yellow represent areas with intermediate or neutral potential. clinicsearchonline.org

For this compound, an MEP map would likely show a negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, indicating these as potential sites for electrophilic interaction. The hydrogen atoms of the amino group and the N-H of the amide linkage would likely exhibit a positive potential (blue), marking them as sites for nucleophilic interaction. The topology of the MEP can provide a robust prediction of how the molecule will interact with other molecules, including receptor binding sites. mdpi.com This information is critical for understanding intermolecular interactions such as hydrogen bonding. mdpi.com

Crystal Structure Analysis (if applicable to the compound itself or closely related derivatives)

Below is a table summarizing the crystallographic data for the related compound, N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide nih.gov:

ParameterValue
Chemical FormulaC16H18N2O2S
Molecular Weight302.38
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)16.5283 (11)
b (Å)9.9049 (7)
c (Å)9.6831 (5)
β (°)99.056 (2)
Volume (ų)1565.47 (17)
Z4

Analytical Methodologies for 2 Amino N Morpholin 4 Ylmethyl Benzamide

Chromatographic Techniques

Chromatography is a fundamental analytical technique for the separation of components within a mixture. For a compound with the structural complexity of 2-amino-N-(morpholin-4-ylmethyl)benzamide, which possesses both aromatic and heterocyclic moieties, as well as primary and tertiary amine functional groups, chromatographic methods offer the necessary selectivity and resolution for effective analysis.

High-Performance Liquid Chromatography (HPLC) stands as a primary and versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a stability-indicating HPLC method is crucial for the simultaneous estimation of the compound in the presence of its degradation products or impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of moderately polar to nonpolar compounds. For this compound, RP-HPLC offers an effective means of separation. The optimization of an RP-HPLC method involves a systematic evaluation of various chromatographic parameters to achieve the desired resolution, peak shape, and analysis time.

Key parameters that are typically optimized during method development include the choice of the stationary phase, the composition of the mobile phase (including organic modifier, pH, and buffer concentration), column temperature, and flow rate. A well-optimized RP-HPLC method can effectively separate the target analyte from related substances. For instance, a method developed for the simultaneous quantification of second-generation non-steroidal antiandrogens, which share some structural similarities with benzamides, utilized a gradient mobile phase to achieve separation. nih.gov

A hypothetical optimized RP-HPLC method for this compound might involve a gradient elution to ensure adequate separation of the main compound from any potential impurities that may have different polarities.

Table 1: Hypothetical Gradient RP-HPLC Program for this compound Analysis

Time (minutes)Mobile Phase A (%) (e.g., 0.1% Formic Acid in Water)Mobile Phase B (%) (e.g., Acetonitrile)
0955
2955
102080
122080
12.1955
15955

The selection of the mobile and stationary phases is a critical step in HPLC method development. For RP-HPLC analysis of this compound, a C18 (octadecylsilyl) or C8 (octylsilyl) bonded silica column is a common choice for the stationary phase due to its hydrophobicity. researchgate.net The particle size of the stationary phase material influences the efficiency of the separation, with smaller particles generally providing higher resolution.

The mobile phase typically consists of a mixture of an aqueous component and an organic solvent. sielc.com Common organic modifiers include acetonitrile and methanol. The aqueous component is often buffered to control the pH, which is particularly important for ionizable compounds like this compound. The amine functional groups in the molecule are basic, and controlling the mobile phase pH can significantly impact their retention and peak shape. The use of additives like formic acid or phosphoric acid in the mobile phase can improve peak symmetry and reduce tailing by minimizing interactions with residual silanol groups on the stationary phase. sielc.comsielc.com

Table 2: Common Stationary and Mobile Phases for RP-HPLC Analysis of Benzamide (B126) Derivatives

Stationary PhaseCommon Organic ModifiersCommon Aqueous Phase Additives
C18 (Octadecylsilyl)AcetonitrileFormic Acid
C8 (Octylsilyl)MethanolPhosphoric Acid
PhenylTetrahydrofuranAmmonium Acetate

For UV-Visible detection in HPLC, the selection of an appropriate wavelength is crucial for achieving high sensitivity and selectivity. An optimal detection wavelength is typically the wavelength of maximum absorbance (λmax) of the analyte. To determine the λmax for this compound, a UV spectrum of the compound in the mobile phase diluent would be recorded. The presence of the benzamide chromophore suggests that the compound will have significant UV absorbance. For similar benzamide-containing compounds, detection wavelengths in the range of 250-280 nm have been reported to be effective. nih.gov A photodiode array (PDA) detector can be particularly useful during method development as it allows for the acquisition of the entire UV spectrum for each peak, aiding in peak identification and purity assessment.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the relatively high molecular weight and polarity of this compound, direct analysis by GC may be challenging. The presence of polar functional groups (amino and amide) can lead to poor peak shape and thermal degradation in the hot injector port.

However, GC analysis can be made feasible through derivatization. Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. For primary and secondary amines, derivatization to their corresponding pentafluorobenzamides is a known strategy to improve their GC behavior. nih.gov Another approach could be the derivatization of the amine groups to form less polar derivatives, such as N,N-dimethylbenzamide, which can then be analyzed by GC-MS. nih.gov

If a GC method were to be developed, it would likely involve the following steps:

Derivatization: Reaction of this compound with a suitable derivatizing agent.

Injection: Introduction of the derivatized sample into the GC.

Separation: Use of a suitable capillary column (e.g., a diphenyl dimethyl polysiloxane stationary phase) to separate the derivatized analyte from other components. thaiscience.info

Detection: A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection.

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique that can be used for the qualitative analysis of this compound. researchgate.net It is often employed for reaction monitoring, purity checks, and determining the appropriate solvent system for column chromatography.

For the TLC analysis of benzamide derivatives, silica gel plates are commonly used as the stationary phase. nih.govslideshare.net The mobile phase, or eluent, is a mixture of solvents, and its composition is optimized to achieve good separation of the target compound from any impurities. A typical mobile phase for compounds of moderate polarity might consist of a mixture of a nonpolar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or methanol). The separated spots on the TLC plate can be visualized under UV light (typically at 254 nm) due to the UV-absorbing nature of the benzamide chromophore. Staining reagents can also be used for visualization. rsc.org

Table 3: Potential TLC Systems for the Analysis of this compound

Stationary PhasePotential Mobile Phase Systems (v/v)Visualization Method
Silica Gel 60 F254Hexane:Ethyl Acetate (e.g., 1:1, 1:2)UV light (254 nm)
Dichloromethane:Methanol (e.g., 9:1, 19:1)Iodine vapor
Toluene:Acetone (e.g., 7:3)Potassium permanganate stain

Spectroscopic Characterization (Beyond Basic Identification)

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of "this compound" by mapping the carbon and hydrogen framework.

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum is expected to show distinct signals for the aromatic protons on the benzamide ring, the protons of the primary amino group (-NH₂), the amide proton (-NH-), the methylene (B1212753) bridge protons (-CH₂-), and the two sets of chemically non-equivalent protons on the morpholine (B109124) ring.

¹³C NMR spectroscopy complements the proton data by identifying the number of chemically distinct carbon atoms and their environments. Signals corresponding to the aromatic carbons, the amide carbonyl carbon (C=O), the methylene bridge carbon, and the carbons of the morpholine ring would be expected.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic C-H 6.5 - 7.5 115 - 150
Amine (-NH₂) 4.5 - 5.5 (broad) N/A
Amide (C=O) N/A 165 - 170
Amide (-NH-) 8.0 - 8.5 (broad) N/A
Methylene (-N-CH₂-N-) 4.0 - 4.5 50 - 60
Morpholine (-CH₂-N-) 2.4 - 2.6 50 - 55

Note: Predicted values are based on typical chemical shifts for similar functional groups and molecular environments. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the various functional groups present in "this compound" by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of molecular bonds.

The IR spectrum would be expected to display characteristic absorption bands confirming the presence of key functional groups. The N-H stretching vibrations of the primary amine (-NH₂) and the secondary amide (-NH-) would appear as distinct peaks in the high-frequency region. A strong absorption band corresponding to the C=O stretching of the amide group is also a key diagnostic feature. Other significant peaks would include C-N stretching, C-O-C stretching from the morpholine ring, and aromatic C-H and C=C stretching vibrations.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Primary Amine (-NH₂) N-H Stretch 3300 - 3500 Medium (two bands)
Secondary Amide (-NH-) N-H Stretch 3200 - 3400 Medium
Aromatic C-H C-H Stretch 3000 - 3100 Medium to Weak
Aliphatic C-H C-H Stretch 2850 - 3000 Medium
Amide Carbonyl (C=O) C=O Stretch 1630 - 1680 Strong
Aromatic Ring C=C Stretch 1450 - 1600 Medium
Ether (Morpholine) C-O-C Stretch 1070 - 1150 Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry (MS) is a critical tool for determining the molecular weight of "this compound" and providing structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition by providing a highly accurate mass measurement.

In a typical mass spectrum, the molecule would be ionized to produce a molecular ion (M⁺) or a protonated molecule ([M+H]⁺), the mass-to-charge ratio (m/z) of which confirms the molecular weight. The molecule then undergoes fragmentation, breaking at predictable points. Common fragmentation pathways for this compound would include cleavage of the amide bond, the bond between the methylene bridge and the morpholine nitrogen (alpha-cleavage), and the opening of the morpholine ring. mdpi.com The analysis of these fragment ions helps to piece together the molecular structure. Amides typically show fragmentation due to cleavage of the bonds next to the carbonyl group. libretexts.org

Table 3: Predicted Mass Spectrometry Fragments for this compound

Fragment Ion Proposed Structure Predicted m/z
[M+H]⁺ Protonated parent molecule 250.15
[C₇H₇N₂O]⁺ 2-aminobenzoyl cation 135.06
[C₅H₁₀NO]⁺ Morpholin-4-ylmethyl cation 100.08

Note: m/z values correspond to the monoisotopic mass of the most likely fragment ions.

Method Validation Parameters

Validation of an analytical method ensures that the procedure is suitable for its intended purpose. For "this compound," this involves establishing key performance characteristics to guarantee reliable and accurate quantification and identification.

Specificity and Selectivity

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. loesungsfabrik.de Selectivity is often used interchangeably and refers to the ability to differentiate and quantify the analyte from other substances in the sample. echemi.comut.ee

To establish the specificity of a method for "this compound," the following steps are typically performed:

Analysis of Blanks: A blank sample (containing all components except the analyte) is analyzed to ensure no interfering peaks are present at the retention time of the analyte.

Forced Degradation Studies: The compound is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to produce potential degradation products. The analytical method must demonstrate the ability to separate the intact drug from these degradants.

Impurity Spiking: The sample is spiked with known related substances or potential impurities to confirm that the method can resolve the analyte peak from the impurity peaks. For chromatographic methods, a resolution factor of ≥1.5 between the analyte and the nearest eluting peak is generally considered acceptable. sps.nhs.uk

Linearity and Range

Linearity refers to the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. pharmaguru.co The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. pharmaguru.cochromatographyonline.com

The determination of linearity and range typically involves:

Preparation of Standards: A series of at least five standard solutions of "this compound" are prepared at different concentration levels. scispace.com For an assay, this range is often 80-120% of the target concentration. chromatographyonline.com

Instrumental Analysis: Each standard solution is analyzed multiple times using the specified analytical instrument (e.g., HPLC).

Calibration Curve Construction: A calibration curve is generated by plotting the average instrument response (e.g., peak area) against the corresponding concentration of the analyte. industrialpharmacist.com

Statistical Analysis: Linear regression analysis is performed on the data. The method's linearity is demonstrated if the correlation coefficient (R²) is close to 1 (typically ≥0.997). pharmaguru.coindustrialpharmacist.com The slope and y-intercept of the regression line are also reported. sps.nhs.uk

Table 4: Example Linearity Data for this compound Analysis

Concentration Level (% of Target) Concentration (µg/mL) Instrument Response (Peak Area Units)
80% 80 810,500
90% 90 905,200
100% 100 1,001,100
110% 110 1,098,900
120% 120 1,205,300
Linear Regression Output
Correlation Coefficient (R²) 0.9998
Slope 9950

| Y-Intercept | | 1250 |


Potential Applications and Future Research Directions

2-amino-N-(morpholin-4-ylmethyl)benzamide as a Chemical Probe

A chemical probe is a small molecule used to study biological systems. Given its structure, this compound could potentially be developed as a chemical probe to investigate specific biological targets.

The aminobenzamide scaffold is a key feature in a variety of enzyme inhibitors. Should this compound be found to interact with a particular enzyme, it could be utilized to elucidate the role of that enzyme in various biological pathways. For instance, if it were to inhibit a specific kinase, researchers could use it to study the downstream effects of that kinase's activity in signaling cascades related to cell proliferation or inflammation.

Once a biological target for this compound is identified, the compound could be used to study the specifics of the drug-target interaction. By modifying the structure of the compound and observing the effects on its binding affinity and functional activity, researchers can gain insights into the key molecular interactions that govern its biological effects. This can also aid in the design of more potent and selective analogues.

Lead Compound Optimization and Analogue Development

A "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may nevertheless have suboptimal structure/activity relationships. The process of lead optimization involves iteratively modifying the structure of the lead compound to improve its properties.

Should this compound demonstrate promising biological activity, it could serve as a lead compound for the development of new therapeutic agents. Medicinal chemists could synthesize a variety of analogues by modifying different parts of the molecule, such as the aminobenzamide core or the morpholine (B109124) ring, to enhance its potency, selectivity, and pharmacokinetic properties.

Table 1: Potential Analogue Development Strategies

Modification Site Potential Modifications Desired Outcome
2-amino groupAcylation, alkylation, substitutionImproved target binding, altered solubility
Benzamide (B126) ringSubstitution with various functional groupsEnhanced potency, improved selectivity
Morpholine ringReplacement with other heterocyclesAltered pharmacokinetic profile, reduced toxicity
Methylene (B1212753) linkerLengthening or shortening the chainOptimized spatial orientation for target binding

Development of Advanced Delivery Systems

The development of advanced drug delivery systems aims to improve the therapeutic efficacy and reduce the side effects of a drug by controlling its delivery to the target site. If this compound is identified as a promising therapeutic candidate, research could focus on developing novel formulations to enhance its delivery. This might include encapsulation in nanoparticles, liposomes, or conjugation to polymers to improve its solubility, stability, and biodistribution.

Integration with Omics Technologies for Systems-Level Understanding

Omics technologies, such as genomics, proteomics, and metabolomics, allow for the comprehensive analysis of biological systems. If this compound shows significant biological activity, these technologies could be employed to gain a deeper, systems-level understanding of its mechanism of action. For example, proteomics could be used to identify all the proteins that interact with the compound in a cell, while metabolomics could reveal its effects on cellular metabolism.

Future Prospects in Therapeutic Discovery

The future therapeutic prospects of this compound are contingent on the discovery of significant biological activity. Given the diverse pharmacological activities of related benzamide and morpholine-containing compounds, which include anticancer, anti-inflammatory, and antimicrobial effects, it is plausible that this compound could be explored for a wide range of therapeutic applications. Future research would need to focus on systematic screening and biological evaluation to uncover its potential as a starting point for the development of new medicines.

Q & A

Basic: What are the standard synthetic routes for 2-amino-N-(morpholin-4-ylmethyl)benzamide, and what key reaction parameters influence yield?

Methodological Answer:
The compound is typically synthesized via a multi-step route:

Amination : React 2-aminobenzoic acid derivatives with morpholine-substituted methylamine under coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF.

Coupling : Introduce the benzamide moiety using 4-(morpholinomethyl)aniline and activated carboxylic acid derivatives (e.g., acyl chlorides) in the presence of a base (e.g., triethylamine) .
Critical Parameters :

  • Temperature : Maintain 0–5°C during acylation to prevent side reactions.
  • Solvent Purity : Use anhydrous conditions to avoid hydrolysis of intermediates.
  • Stoichiometry : Excess morpholine derivative (1.2–1.5 equiv) improves yield by driving the reaction to completion.

Basic: How is this compound structurally characterized?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for signals at δ 6.5–7.8 ppm (aromatic protons), δ 3.5–4.0 ppm (morpholine methylene), and δ 2.3–2.7 ppm (N-methyl groups).
    • ¹³C NMR : Confirm the benzamide carbonyl (δ ~165–170 ppm) and morpholine carbons (δ ~50–70 ppm) .
  • X-ray Crystallography : Use SHELXL for refinement. Key metrics include R-factor (<5%), bond length discrepancies (±0.02 Å), and anisotropic displacement parameters .

Advanced: How can researchers resolve contradictions in crystallographic data for this compound?

Methodological Answer:
Contradictions often arise from disordered morpholine rings or solvent inclusion. Mitigation strategies:

Data Collection : Use high-resolution (<1.0 Å) synchrotron data to resolve overlapping electron densities.

Refinement Tools :

  • SHELXL : Apply restraints for bond lengths/angles in disordered regions.
  • WinGX : Validate hydrogen bonding networks and packing motifs via graphical analysis .

Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

Advanced: How to design analogs of this compound for structure-activity relationship (SAR) studies?

Methodological Answer:

Scaffold Modification :

  • Replace morpholine with piperazine or thiomorpholine to alter lipophilicity.
  • Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide ring to modulate electronic effects .

3D-QSAR Modeling :

  • Use CoMFA or CoMSIA to correlate substituent positions (e.g., meta vs. para) with biological activity.
  • Validate models with leave-one-out cross-validation (q² > 0.5) .

Synthetic Validation : Prioritize analogs with predicted IC₅₀ values <10 μM for in vitro testing .

Basic: What purification methods are optimal for isolating this compound?

Methodological Answer:

  • Recrystallization : Use ethyl acetate/hexane (3:1) at 50°C, cooling to −20°C for slow crystal growth.
  • Column Chromatography : Employ silica gel (60–120 mesh) with gradient elution (CH₂Cl₂:MeOH 95:5 → 90:10) .
  • HPLC : Use a C18 column (ACN:H₂O 70:30) for high-purity (>98%) batches.

Advanced: How to assess the compound’s stability under physiological conditions?

Methodological Answer:

pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via LC-MS (look for hydrolysis products like 2-aminobenzoic acid).

Thermal Stability : Conduct DSC/TGA to identify decomposition temperatures (>200°C suggests solid-state stability).

Light Sensitivity : Expose to UV (254 nm) and track photodegradation using UV-Vis spectroscopy (λmax shifts indicate structural changes) .

Advanced: How can computational methods predict the compound’s binding to biological targets?

Methodological Answer:

Molecular Docking :

  • Use AutoDock Vina with a grid box centered on the active site (e.g., thrombin’s S1 pocket).
  • Validate poses with RMSD <2.0 Å compared to crystallographic ligands .

MD Simulations : Run 100 ns trajectories in GROMACS to assess binding mode stability (e.g., hydrogen bonds with Asp189 in serine proteases) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.